Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functional group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-
Uniqueness
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Biological Activity
Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, with the chemical formula C12H12N2O4 and a molecular weight of approximately 248.24 g/mol, is a synthetic organic compound notable for its complex structure and diverse potential biological activities. This compound features a dihydropyridine ring, a cyano group, and an ester functional group, which contribute to its reactivity and biological activity. Preliminary studies suggest that it may have applications in drug discovery and therapeutic development.
Pharmacological Properties
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antibacterial properties against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Activity : Research has shown that this compound might possess antioxidant properties, which are crucial for combating oxidative stress in biological systems.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C9H8N2O3 | Lacks methoxy group; potential for different biological activity. |
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C8H6N2O3 | Contains carboxylic acid instead of ester; different reactivity. |
Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H13NO4 | Similar methoxy and ester groups; different substitution pattern. |
This table illustrates how variations in structure can influence the biological activity of similar compounds.
Study on Antimicrobial Activity
In a recent study published in the MDPI journal, this compound was evaluated for its antibacterial effects against various pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent in clinical settings .
Antioxidant Evaluation
Another study focused on the antioxidant capacity of this compound using DPPH (2,2-diphenylpicrylhydrazyl) assay. The findings demonstrated that this compound exhibited a dose-dependent increase in scavenging activity against free radicals .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 6-cyano-3-methoxy-1-methyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O4/c1-4-17-11(15)8-5-7(6-12)13(2)10(14)9(8)16-3/h5H,4H2,1-3H3 |
InChI Key |
IAORVNHVUOACMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C(=C1)C#N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.